
1-(4-フルオロフェニル)エタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
科学的研究の応用
1-(4-Fluorophenyl)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various applications
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common route involves the reduction of 4-fluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-(4-fluorophenyl)ethanol. This intermediate is then converted to 1-(4-fluorophenyl)ethanamine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Finally, the ethanamine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-(4-fluorophenyl)ethanamine hydrochloride typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoroacetophenone or 4-fluorobenzaldehyde.
Reduction: 1-(4-Fluorophenyl)ethanol.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
作用機序
The mechanism of action of 1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The fluorine atom enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in pharmacological research .
類似化合物との比較
4-Fluorophenethylamine: A structurally similar compound with a primary amine group instead of an ethanamine group.
1-(4-Chlorophenyl)ethanamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanamine hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to specific receptors, making it distinct from its analogs .
特性
IUPAC Name |
1-(4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCTXPTBWSAMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
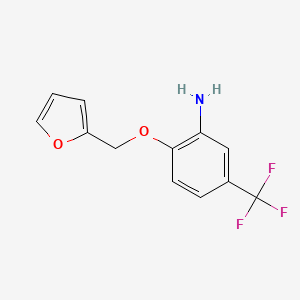

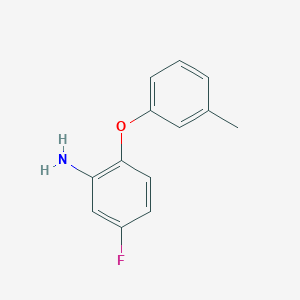
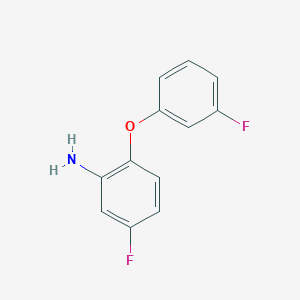
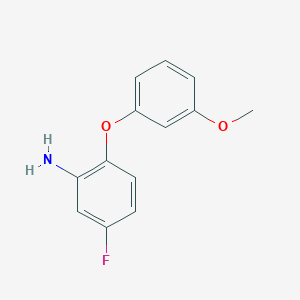

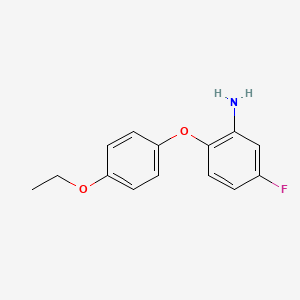
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)
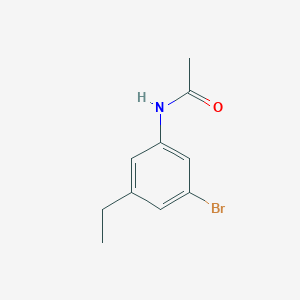
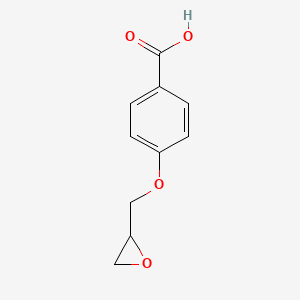

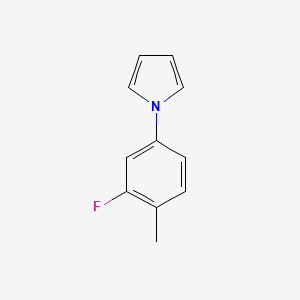
![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

